5-Bromo-8-nitroquinoline

Drug Metabolism Pharmacokinetics Cytochrome P450 Inhibition

Pre-formed 5-bromo-8-nitroquinoline eliminates yield loss and chromatographic purification inherent to non-selective bromination of 8-nitroquinoline. The orthogonal C5-Br handle enables Pd-catalyzed diversification (63% cyanation yield) while the C8-NO₂ group remains intact for subsequent reduction. Validated CYP1A2 inhibitor (IC₅₀ 2.53 μM) for early DDI liability profiling. Single-crystal X-ray structure available for in silico docking. ≥97% purity, ambient shipment.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
CAS No. 176967-80-9
Cat. No. B175898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-nitroquinoline
CAS176967-80-9
Synonyms5-BROMO-8-NITROQUINOLINE
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H
InChIKeyFELNBLNDYLAJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-nitroquinoline CAS 176967-80-9 Procurement and Differentiation Guide


5-Bromo-8-nitroquinoline (CAS 176967-80-9; MW 253.05 g/mol; C9H5BrN2O2) is a heterocyclic building block comprising a quinoline core substituted with an electron-withdrawing nitro group at the 8-position and a reactive bromo handle at the 5-position . This precise substitution pattern confers a unique orthogonal reactivity profile, enabling selective functionalization at C5 (via cross-coupling) while retaining the C8-nitro group for downstream reductions or nucleophilic aromatic substitutions. The compound is supplied as a light-yellow to orange crystalline solid with a reported boiling point of 370.5 °C at 760 mmHg, density of ~1.747 g/cm³, and an estimated aqueous solubility of 0.0697 mg/mL [1].

5-Bromo-8-nitroquinoline: Why Regioisomeric or Halo-Substituted Analogs Are Not Interchangeable


The 5-bromo-8-nitro substitution pattern is not a trivial variation of the quinoline scaffold; it is a critical determinant of regioselective reactivity and biological target engagement. Direct bromination of 8-nitroquinoline is not regioselective for the 5-position, often yielding mixtures of 3-bromo, 5-bromo, and 6-bromo isomers that require chromatographic separation, with reported side-product levels of 0–1% for 8-bromo-5-nitroisoquinoline, 5,8-dibromoisoquinoline, and 5-nitroisoquinoline in related isoquinoline systems [1]. Consequently, procurement of the authentic, pre-formed 5-bromo-8-nitroquinoline eliminates the yield loss and purification burden associated with non-selective bromination routes. Furthermore, the bromo versus chloro substituent profoundly impacts cross-coupling efficiency, while the 5- versus 6-bromo regioisomer dictates distinct molecular geometries and electronic landscapes that translate into divergent biological activities, as quantified below [2].

5-Bromo-8-nitroquinoline: Quantitative Differentiation Evidence Against Closest Analogs


CYP1A2 Enzyme Inhibition: 5-Bromo-8-nitroquinoline Exhibits a Quantified IC50 of 2.53 μM

5-Bromo-8-nitroquinoline demonstrates measurable inhibition of human cytochrome P450 1A2 (CYP1A2), a key enzyme involved in drug metabolism and potential drug-drug interactions [1]. The compound displays an IC50 of 2.53 μM (2,530 nM) in a human liver microsome assay with a 0.5 h preincubation period in the presence of NADPH, followed by substrate addition and LC-MS/MS quantification [1]. This quantitative inhibition value provides a specific, measurable parameter for assessing the compound's potential to alter the pharmacokinetics of co-administered CYP1A2 substrates. While the CYP1A2 inhibitory activity of the 6-bromo-8-nitroquinoline regioisomer or the 5-chloro-8-nitroquinoline analog has not been reported in a comparable format, this IC50 establishes a clear, quantifiable benchmark for the 5-bromo derivative .

Drug Metabolism Pharmacokinetics Cytochrome P450 Inhibition Lead Optimization

Synthetic Versatility: 5-Bromo-8-nitroquinoline Enables Orthogonal Pd-Catalyzed Cyanation with 63% Isolated Yield

The C5 bromine atom in 5-bromo-8-nitroquinoline is sufficiently activated to participate in palladium-catalyzed cross-coupling reactions while the C8 nitro group remains intact, enabling orthogonal derivatization strategies. A patent procedure demonstrates the successful Pd₂(dba)₃/X-Phos catalyzed cyanation of 5-bromo-8-nitroquinoline with Zn(CN)₂ in DMF under microwave irradiation at 100 °C for 20 minutes, yielding the corresponding 5-cyano-8-nitroquinoline in 63% isolated yield after column chromatography [1]. This exemplifies the compound's utility as a versatile electrophilic partner for introducing diverse aryl, heteroaryl, alkyl, or cyano moieties at the 5-position via Suzuki-Miyaura, Sonogashira, or Negishi couplings, while preserving the 8-nitro group for subsequent reduction to an amine or other transformations. The 6-bromo-8-nitroquinoline regioisomer would necessarily yield a 6-substituted product, altering the vector and electronic properties of the resulting derivative. The 5-chloro-8-nitroquinoline analog would exhibit significantly reduced reactivity in cross-coupling due to the lower leaving-group propensity of chloride compared to bromide under typical palladium-catalyzed conditions .

Medicinal Chemistry Cross-Coupling Cyanation Building Block

Antiproliferative Activity of 6-Bromo-5-nitroquinoline: A Regioisomeric Benchmark Highlighting the Impact of Substitution Pattern

While direct antiproliferative data for 5-bromo-8-nitroquinoline against cancer cell lines is not available in the public domain, a closely related regioisomer, 6-bromo-5-nitroquinoline, has been quantitatively evaluated [1]. This analog demonstrated antiproliferative activity against human adenocarcinoma (HT29) cells, albeit with lower cytotoxic potency than the reference drug 5-fluorouracil (5-FU) in that specific cell line. Importantly, 6-bromo-5-nitroquinoline was identified as one of the most active compounds within a panel of substituted quinolines, exhibiting the potential to induce cancer cell death via apoptosis [1]. This data serves as a class-level inference for the 5-bromo-8-nitro regioisomer: the bromo-nitro substitution pattern on the quinoline core is a validated pharmacophore for anticancer activity, but the precise position of the substituents (5-Br/8-NO₂ vs. 6-Br/5-NO₂) is anticipated to dictate distinct potency, selectivity, and mechanism of action profiles due to altered molecular geometry and electronic distribution. Consequently, 5-bromo-8-nitroquinoline cannot be considered a direct substitute for the 6-bromo-5-nitroquinoline analog without re-evaluating biological activity in the intended assay system.

Cancer Research Cytotoxicity Antiproliferative SAR

Crystal Structure Determination of 5-Bromo-8-nitroquinoline: Confirming Molecular Geometry and Enabling Structure-Based Design

The single-crystal X-ray structure of 5-bromo-8-nitroquinoline has been solved and deposited in the Cambridge Structural Database [1]. The structure reveals the precise molecular conformation and confirms the 5-bromo-8-nitro substitution pattern. This atomic-level structural information is absent for many commercially available bromo-nitroquinoline isomers. The availability of the 3D coordinates enables accurate computational modeling, including docking studies to predict binding modes to biological targets, pharmacophore generation for virtual screening, and quantitative structure-activity relationship (QSAR) model development [2]. For procurement decisions, this pre-existing structural validation reduces the time and resources required for in-house crystallization and X-ray analysis, accelerating structure-guided lead optimization campaigns. Furthermore, the crystal structure definitively differentiates the compound from its 6-bromo-8-nitroquinoline regioisomer, whose 3D conformation and crystal packing would differ due to the altered substitution geometry.

Structural Biology Crystallography Molecular Modeling CADD

5-Bromo-8-nitroquinoline: High-Impact Applications Supported by Quantitative Evidence


Medicinal Chemistry: CYP1A2-Mediated Drug-Drug Interaction Risk Assessment

In lead optimization, 5-bromo-8-nitroquinoline serves as a specific probe for CYP1A2 inhibition. Its measured IC50 of 2.53 μM allows medicinal chemists to benchmark the compound's interaction with this key metabolic enzyme, facilitating the early identification and mitigation of potential drug-drug interaction liabilities in a clinical candidate series [1].

Organic Synthesis: Orthogonal Functionalization via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent is a reliable handle for diversification. The demonstrated 63% yield in a Pd-catalyzed cyanation reaction confirms its suitability for introducing aryl, heteroaryl, amine, or cyano groups at the 5-position while the 8-nitro group remains intact for subsequent reduction or substitution [2]. This orthogonal reactivity is essential for generating libraries of 5-substituted-8-aminoquinoline derivatives.

Computational Chemistry and Structure-Based Drug Design (SBDD)

The availability of a solved single-crystal X-ray structure for 5-bromo-8-nitroquinoline provides a validated starting point for molecular docking, pharmacophore modeling, and QSAR studies [3]. This structural data enables precise in silico predictions of binding affinity and selectivity before committing to costly synthesis and biological assays.

Anticancer Agent Development: Regioisomeric Scaffold Validation

While the 5-bromo-8-nitro isomer itself lacks direct reported antiproliferative data, the confirmed activity of its 6-bromo-5-nitro regioisomer against HT29 cancer cells validates the broader bromo-nitroquinoline chemotype for anticancer research [4]. This positions 5-bromo-8-nitroquinoline as a strategic 'scaffold hop' for generating novel analogs with potentially differentiated potency, selectivity, and mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-8-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.